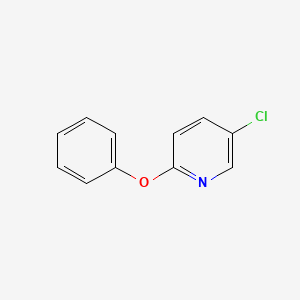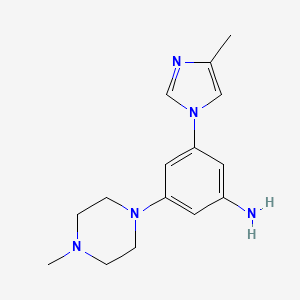
3-(4-Methyl-1H-imidazol-1-yl)-5-(4-methylpiperazin-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methyl-1H-imidazol-1-yl)-5-(4-methylpiperazin-1-yl)aniline is a complex organic compound that features both imidazole and piperazine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-1H-imidazol-1-yl)-5-(4-methylpiperazin-1-yl)aniline typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole and piperazine intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the intermediates are synthesized and then coupled. The process is optimized for yield and purity, often involving purification steps like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methyl-1H-imidazol-1-yl)-5-(4-methylpiperazin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Methyl-1H-imidazol-1-yl)-5-(4-methylpiperazin-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 3-(4-Methyl-1H-imidazol-1-yl)-5-(4-methylpiperazin-1-yl)aniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(2-Isopropyl-1H-imidazol-1-yl)methyl]aniline
- 4-(4-Methyl-1H-imidazol-1-yl)aniline
- 5-(4-Methylpiperazin-1-yl)aniline
Uniqueness
3-(4-Methyl-1H-imidazol-1-yl)-5-(4-methylpiperazin-1-yl)aniline is unique due to its dual functional groups, which provide a versatile platform for chemical modifications and applications. Its structure allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields.
Eigenschaften
Molekularformel |
C15H21N5 |
|---|---|
Molekulargewicht |
271.36 g/mol |
IUPAC-Name |
3-(4-methylimidazol-1-yl)-5-(4-methylpiperazin-1-yl)aniline |
InChI |
InChI=1S/C15H21N5/c1-12-10-20(11-17-12)15-8-13(16)7-14(9-15)19-5-3-18(2)4-6-19/h7-11H,3-6,16H2,1-2H3 |
InChI-Schlüssel |
HJLONKMRJDDYGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C=N1)C2=CC(=CC(=C2)N)N3CCN(CC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B13003118.png)

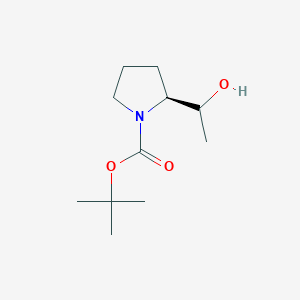
![1,4-Dichloroimidazo[1,2-a]quinoxaline](/img/structure/B13003126.png)
![9-Tert-butyl 3-methyl 1-oxa-9-azaspiro[5.5]undec-3-ene-3,9-dicarboxylate](/img/structure/B13003131.png)
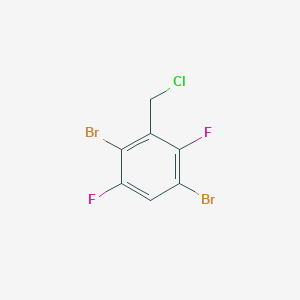
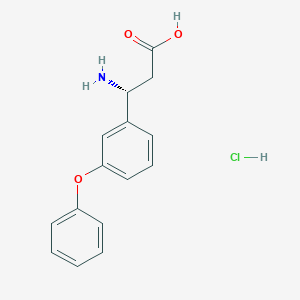
![6-Phenyl-3-propylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B13003147.png)
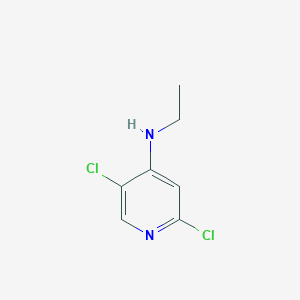

![2-(2-Cyclopropyl-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B13003157.png)
![1-[2-[(5-carboxy-2H-pyridin-1-yl)methyl]-2-(pyridine-3-carbonyloxymethyl)octyl]-2H-pyridine-5-carboxylic acid](/img/structure/B13003161.png)
![3-Bromo-2,5-dichloropyrido[2,3-d]pyridazine](/img/structure/B13003162.png)
